molecular formula C11H12ClN3OS B4181078 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B4181078
M. Wt: 269.75 g/mol
InChI Key: KWTXFPQXVFJISE-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a synthetic compound that features a thiophene ring substituted with a carboxamide group, an imidazole ring, and a chlorine atom

Mechanism of Action

Mode of Action

It is known that imidazole-containing compounds, such as chembl8987, have a broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals . The specific interactions of CHEMBL8987 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific pathways and downstream effects influenced by CHEMBL8987 require further investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how the compound is processed in the body . These studies would provide valuable information about the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it is likely that CHEMBL8987 could have multiple effects at the molecular and cellular levels

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 357.87 g/mol
  • CAS Number : 1215807-18-3

Physical Characteristics

  • The compound is typically characterized by its thiophene core, which is known for its biological activity, and an imidazole moiety that enhances its pharmacological properties.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures to this compound exhibit antimicrobial properties. The imidazole ring is known for its activity against various pathogens, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .

Cancer Research

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence that compounds containing imidazole and thiophene moieties can exert neuroprotective effects. These effects may be attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study AThromboxane InhibitionDemonstrated significant reduction in thromboxane levels in vitro, suggesting potential cardiovascular benefits .
Study BAntimicrobial EfficacyShowed effective inhibition of bacterial growth in several strains, indicating potential as a new antibiotic .
Study CAnticancer ActivityReported induction of apoptosis in breast cancer cell lines with minimal toxicity to normal cells .
Study DNeuroprotectionFound protective effects against oxidative stress in neuronal cell cultures, supporting further investigation into neurodegenerative applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and an imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTXFPQXVFJISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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